molecular formula C4H3NO4 B125359 1-(4-Hydroxyisoxazole)-carboxylic Acid CAS No. 178316-77-3

1-(4-Hydroxyisoxazole)-carboxylic Acid

Cat. No.: B125359
CAS No.: 178316-77-3
M. Wt: 129.07 g/mol
InChI Key: CGLGFQXJBUOAAP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyisoxazole)-carboxylic Acid is a heterocyclic compound that features an oxazole ring with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as isoxazoles, which are heterocyclic organic compounds containing an isoxazole moiety .

Mode of Action

Isoxazole compounds typically interact with their targets based on their chemical diversity

Biochemical Pathways

Isoxazole compounds are known for their significant biological interests , suggesting that they may interact with multiple biochemical pathways

Result of Action

Isoxazole compounds are known to bind to biological targets based on their chemical diversity , suggesting that they may have diverse molecular and cellular effects

Action Environment

The synthesis of isoxazole compounds has been achieved using eco-friendly synthetic strategies , suggesting that environmental factors may play a role in the synthesis and stability of these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyisoxazole)-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or Ph2-SO-Tf2O. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of flow chemistry techniques has been explored. For instance, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles using commercial manganese dioxide has been reported .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyisoxazole)-carboxylic Acid is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

4-hydroxy-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLGFQXJBUOAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647741
Record name 4-Hydroxy-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178316-77-3
Record name 4-Hydroxy-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178316-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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